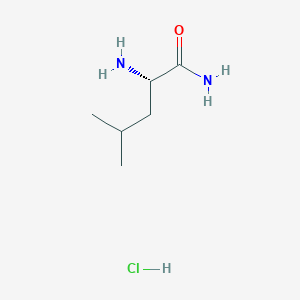

Leucinamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPSRRBIXFUMOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-61-2 | |

| Record name | Leucinamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Leucinamide Hydrochloride: A Technical Guide to a Proposed Mechanism of Action in Protein Synthesis Inhibition and an Investigational Framework

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, the hydrochloride salt of the amino acid amide of leucine, is a compound with potential implications for protein synthesis. However, a detailed molecular mechanism for its direct action on the ribosomal machinery is not well-documented in publicly available scientific literature. This technical guide synthesizes information on the general principles of protein synthesis inhibition at the peptidyl transferase center (PTC) of the ribosome to propose a putative mechanism of action for this compound. We present a hypothesized model of competitive inhibition at the A-site of the PTC. Furthermore, this document provides a comprehensive framework of experimental protocols and methodologies that can be employed to investigate this proposed mechanism, elucidate the specific interactions of this compound with the ribosome, and quantify its inhibitory effects. This guide is intended to serve as a foundational resource for researchers initiating studies into the biological activity of this compound and other simple amino acid amides in the context of protein synthesis.

Introduction: The Peptidyl Transferase Center as a Target for Inhibition

Protein synthesis is a fundamental biological process catalyzed by the ribosome, which translates the genetic information encoded in messenger RNA (mRNA) into polypeptides. The catalytic core of the ribosome is the peptidyl transferase center (PTC), located in the large ribosomal subunit. The PTC is responsible for the formation of peptide bonds between amino acids.[1] This critical function makes the PTC a primary target for a wide array of antibiotics and small molecule inhibitors that disrupt protein synthesis.[2][3]

These inhibitors can act through various mechanisms, including:

-

Competitive inhibition at the A-site: Molecules that mimic the aminoacyl-tRNA can bind to the A-site of the PTC, where the incoming amino acid-charged tRNA normally binds. This prevents the binding of the correct aminoacyl-tRNA and halts peptide chain elongation.[4] A classic example is puromycin, an aminonucleoside antibiotic that acts as an analog of the 3'-end of aminoacyl-tRNA.[5][6][7]

-

Allosteric modulation: Some inhibitors bind to sites on the ribosome distant from the active site but induce conformational changes in the PTC that impair its catalytic activity.[8]

-

Interference with substrate positioning: Certain compounds can bind within the PTC and disrupt the precise orientation of the peptidyl-tRNA and aminoacyl-tRNA, which is essential for efficient peptide bond formation.[9]

Given the structural simplicity of leucinamide (the amide of the amino acid leucine), a plausible hypothesis for its mechanism of action is as a competitive inhibitor at the A-site of the PTC, leveraging its resemblance to an amino acid.

Proposed Mechanism of Action of this compound

We hypothesize that this compound acts as a competitive inhibitor of protein synthesis by targeting the A-site of the ribosomal peptidyl transferase center.

The proposed mechanism involves the following steps:

-

Structural Mimicry: Leucinamide, being an amide of the amino acid leucine, possesses a structural resemblance to the aminoacyl moiety of a charged tRNA molecule.

-

Binding to the A-site: Due to this structural similarity, leucinamide is proposed to bind to the A-site within the PTC. This binding would be in direct competition with the incoming aminoacyl-tRNAs.

-

Prevention of Peptide Bond Formation: By occupying the A-site, this compound would sterically hinder the binding of the correct, cognate aminoacyl-tRNA. This would prevent the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid.

-

Chain Termination (Potential): Depending on the specific interactions and reactivity, it is also conceivable that the amino group of leucinamide could act as a nucleophile, attacking the ester linkage of the peptidyl-tRNA in the P-site. This would lead to the premature termination of the polypeptide chain, with leucinamide attached to the C-terminus, similar to the action of puromycin. However, the reactivity of the amide in leucinamide compared to the primary amine in puromycin would likely influence the efficiency of this reaction.

This proposed mechanism is depicted in the following signaling pathway diagram.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a lack of specific quantitative data on the inhibitory activity of this compound on protein synthesis. To facilitate future research, the following table outlines the key parameters that need to be determined.

| Parameter | Description | This compound Value | Reference Compound (e.g., Puromycin) Value Range |

| IC50 (in vitro translation) | The concentration of inhibitor required to reduce the rate of protein synthesis by 50% in a cell-free system. | Not available in literature. | 1-100 µM (system dependent)[10] |

| Ki (Ribosome Binding) | The inhibition constant, representing the affinity of the inhibitor for the ribosome. | Not available in literature. | Varies widely based on inhibitor and ribosome source. |

| CC50 (Cell-based assay) | The concentration of the compound that causes a 50% reduction in cell viability. | Not available in literature. | Varies depending on cell line and exposure time.[10] |

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanism of action and quantify the inhibitory effects of this compound, a series of biochemical and cellular assays can be employed.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the translation of a reporter mRNA in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: Prepare a cell-free extract from E. coli (for prokaryotic studies) or rabbit reticulocytes/wheat germ (for eukaryotic studies).[11]

-

Reaction Mixture Assembly: In a microcentrifuge tube or 384-well plate, assemble the following components on ice:

-

Cell-free extract

-

Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine or 14C-leucine)[12]

-

Energy source (ATP, GTP, and a regeneration system)

-

Reporter mRNA (e.g., luciferase or green fluorescent protein mRNA)

-

Varying concentrations of this compound (dissolved in an appropriate solvent, e.g., water). Include a no-inhibitor control and a positive control (e.g., puromycin or chloramphenicol).

-

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the cell-free system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[13]

-

Quantification of Protein Synthesis:

-

For radiolabeled amino acids: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and quantify the incorporated radioactivity using a scintillation counter.[12]

-

For reporter proteins: Measure the luciferase activity using a luminometer or the fluorescence of GFP using a fluorometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidyl transferase center - Wikipedia [en.wikipedia.org]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. agscientific.com [agscientific.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induced fit of the peptidyl-transferase center of the ribosome and conformational freedom of the esterified amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Physiological Effects of Leucinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, has emerged as a compound of interest in biomedical research. Exhibiting anti-inflammatory properties and the potential to modulate insulin secretion, it presents a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biochemical and physiological effects of this compound. It details its observed anti-inflammatory activity in preclinical models and explores its potential mechanisms of action, including a hypothesized role as a lysosomotropic agent and its relationship to the known signaling pathways of its parent molecule, L-leucine. This document aims to equip researchers, scientists, and drug development professionals with a thorough consolidation of the available data, detailed experimental protocols, and conceptual frameworks to guide future research into this promising compound.

Introduction

This compound is a synthetic derivative of L-leucine, an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes. The modification of the carboxyl group of leucine to an amide results in a molecule with altered physicochemical properties, which may, in turn, influence its biological activity. Primarily utilized as a research chemical, this compound has been noted for its anti-inflammatory effects and its potential as an elicitor of insulin secretion.[1] Its hydrochloride salt form enhances its solubility, facilitating its use in experimental settings.[2][3] This guide will synthesize the available scientific literature to provide an in-depth analysis of the biochemical and physiological effects of this compound.

Biochemical and Physiological Effects

Anti-inflammatory Effects

Preclinical studies have demonstrated the anti-inflammatory properties of L-Leucinamide hydrochloride. In vivo experiments have shown its efficacy in reducing inflammation in established animal models.

2.1.1. Attenuation of Formaldehyde- and Nystatin-Induced Paw Edema

In a study by Madan & Al-Motrefi (1987), L-Leucinamide hydrochloride was shown to significantly attenuate the inflammatory response in rat paws induced by the injection of phlogistic agents such as formaldehyde and nystatin.[4] This model of acute inflammation is characterized by localized edema, and the reduction of this swelling is a key indicator of anti-inflammatory activity.

2.1.2. Reduction of Granuloma Formation

The same study also investigated the effect of L-Leucinamide hydrochloride on a model of chronic inflammation, the granuloma pouch assay.[4] Chronic administration of the compound resulted in a significant reduction in both the volume of exudate and the weight of the granulation tissue.[4] This suggests that this compound may interfere with the processes of cell proliferation and tissue formation that are characteristic of chronic inflammatory responses.

A notable finding from this research was the absence of gastric ulceration at effective anti-inflammatory doses, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] The study also suggested that the anti-inflammatory mechanism is likely independent of the pituitary-adrenal axis, as no changes in adrenal gland weight were observed.[4]

Potential Role in Insulin Secretion

While direct studies on the effect of this compound on insulin secretion are limited, its structural relationship to L-leucine provides a strong basis for hypothesizing its involvement in this physiological process. L-leucine is a well-established secretagogue for insulin, acting through multiple mechanisms in pancreatic β-cells.[5][6]

2.2.1. Allosteric Activation of Glutamate Dehydrogenase (GDH)

Leucine is known to allosterically activate glutamate dehydrogenase, a key enzyme in amino acid metabolism. This activation enhances the conversion of glutamate to α-ketoglutarate, which enters the Krebs cycle, leading to increased ATP production and subsequent closure of ATP-sensitive potassium (KATP) channels.[5] This depolarizes the β-cell membrane, opening voltage-gated calcium channels and triggering insulin exocytosis.

2.2.2. Modulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism and is activated by leucine. Leucine-induced activation of mTOR can lead to the downregulation of adrenergic α2A receptors on the surface of β-cells, which normally inhibit insulin secretion.[7] By reducing the expression of these receptors, leucine can enhance insulin release.

It is plausible that this compound may share some of these mechanisms of action with its parent compound, L-leucine. However, dedicated studies are required to confirm this and to elucidate any unique effects of the amide modification.

Hypothesized Lysosomotropic Activity

The chemical structure of this compound, a weak base, suggests that it may act as a lysosomotropic agent. These are compounds that can permeate cell membranes and accumulate in acidic intracellular compartments, such as lysosomes. This accumulation can lead to an increase in the lysosomal pH and inhibition of lysosomal enzymes, such as cathepsins. While there is no direct evidence to date confirming the lysosomotropic activity of this compound, this potential mechanism warrants investigation as it could underpin some of its observed biological effects.

Quantitative Data

The available literature on L-Leucinamide hydrochloride is largely qualitative in its description of biological effects. The primary study on its anti-inflammatory activity by Madan & Al-Motrefi (1987) reports "significant reduction" in inflammation but does not provide specific quantitative data such as dose-response curves, ED50 values, or percentage inhibition.[4] The table below summarizes the qualitative findings.

| Biological Effect | Experimental Model | Observed Outcome | Quantitative Data | Reference |

| Anti-inflammatory | Formaldehyde-induced paw edema in rats | Attenuation of phlogistic response | Not Reported | [4] |

| Anti-inflammatory | Nystatin-induced paw edema in rats | Attenuation of phlogistic response | Not Reported | [4] |

| Anti-inflammatory | Granuloma pouch induced by air and croton oil in rats | Significant reduction in exudate volume and granulation tissue weight | Not Reported | [4] |

| Gastrointestinal Safety | In vivo rat model | No gastric ulcer formation at effective doses | Not Reported | [4] |

| Endocrine Effect | In vivo rat model | No change in adrenal weight | Not Reported | [4] |

Experimental Protocols

Formaldehyde-Induced Paw Edema Assay

This protocol is a standard method for inducing acute inflammation to screen for anti-inflammatory agents.

-

Animals: Wistar rats (150-200g) are typically used.

-

Procedure:

-

A sub-plantar injection of 0.1 mL of a 2% formaldehyde solution is administered into the hind paw of the rat.

-

The volume of the paw is measured immediately before the injection and at various time points after the injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at a specified time before the formaldehyde injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Granuloma Pouch Assay

This model is used to assess the effect of a compound on the proliferative phase of chronic inflammation.

-

Animals: Wistar rats (150-200g) are used.

-

Procedure:

-

A subcutaneous air pouch is formed on the dorsal side of the rat by injecting 20 mL of sterile air.

-

0.5 mL of an irritant, such as 1% croton oil in sesame oil, is injected into the air pouch to induce the formation of a granuloma.

-

This compound or a vehicle control is administered daily for a set period (e.g., 7 days).

-

At the end of the treatment period, the animals are euthanized, and the granuloma pouch is dissected.

-

The volume of the exudate within the pouch is measured.

-

The granulation tissue is carefully removed and weighed.

-

-

Data Analysis: The mean exudate volume and granuloma weight of the treated groups are compared to the control group.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Hypothetical for this compound)

This in vitro assay is the gold standard for assessing the function of pancreatic β-cells.

-

Islet Isolation: Pancreatic islets are isolated from rats or mice by collagenase digestion.

-

Procedure:

-

Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a specified time.

-

The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without different concentrations of this compound.

-

Supernatants are collected after the incubation period.

-

-

Data Analysis: The concentration of insulin in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA). The fold-increase in insulin secretion in the presence of high glucose and this compound is compared to the high-glucose control.

Signaling Pathways and Visualizations

Potential Signaling Pathways for Insulin Secretion

Based on the known mechanisms of its parent molecule, L-leucine, this compound may influence insulin secretion through the following pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysosomal Membrane Permeabilization | Encyclopedia MDPI [encyclopedia.pub]

- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Leucinamide Hydrochloride as a Leucine Aminopeptidase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine aminopeptidases (LAPs) are a group of exopeptidases that play a crucial role in protein degradation and turnover by cleaving leucine and other amino acids from the N-terminus of peptides and proteins. Their activity is implicated in a variety of physiological and pathological processes, including cell maintenance, antigen presentation, and cancer progression. Leucinamide hydrochloride, a synthetic substrate, serves as a valuable tool for the specific measurement of LAP activity, facilitating research into the function of these enzymes and the development of targeted therapeutics. This technical guide provides an in-depth overview of the use of this compound as a LAP substrate, including quantitative kinetic data, detailed experimental protocols, and the signaling pathways in which LAPs are involved.

Biochemical Properties of this compound

This compound is the hydrochloride salt of leucinamide, an amide derivative of the amino acid L-leucine. Its chemical structure makes it a suitable substrate for leucine aminopeptidases, which recognize and hydrolyze the peptide bond.

| Property | Value |

| Chemical Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

This compound as a Substrate for Leucine Aminopeptidase

This compound is widely utilized in biochemical assays to determine the enzymatic activity of LAPs. The hydrolysis of the amide bond in Leucinamide by LAP results in the production of leucine and ammonia. The rate of this reaction can be monitored using various methods to quantify LAP activity.

Quantitative Kinetic Data

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity. The following table summarizes the reported apparent Km values of leucine aminopeptidase for L-leucinamide hydrochloride from different biological sources.

| Enzyme Source | Apparent Km (mM) | Vmax | Assay Conditions |

| Human Serum | 6.7 ± 0.8 | Not specified | 37°C, pH 8.2 (Triethanolamine buffer)[1] |

| Porcine Kidney | Not specified | Not specified | 25°C, pH 8.5 (Tris-HCl buffer) |

| Bovine Lens | Not specified | Not specified | - |

Note: Specific Vmax values are often dependent on enzyme concentration and purity and are therefore not always reported in a standardized manner.

Experimental Protocols

Spectrophotometric Assay for Leucine Aminopeptidase Activity

This method is based on measuring the decrease in absorbance at 238 nm as this compound is hydrolyzed.[2]

Materials:

-

This compound solution (substrate)

-

Leucine aminopeptidase (from porcine kidney or other sources)

-

Tris-HCl buffer (0.5 M, pH 8.5)

-

Manganese chloride (MnCl₂) solution (0.025 M)

-

Magnesium chloride (MgCl₂) solution (0.125 M)

-

UV-Vis Spectrophotometer

Procedure:

-

Enzyme Activation: Prior to the assay, activate the LAP enzyme by incubating it in a solution containing Tris-HCl buffer and MnCl₂.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the this compound substrate solution.

-

Initiation of Reaction: Add the activated enzyme solution to the reaction mixture to start the reaction.

-

Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 238 nm over time. The initial linear rate of the reaction is used to calculate the enzyme activity.

Continuous Coupled Enzyme Assay for Leucine Aminopeptidase Activity

This continuous assay measures the ammonia produced from the hydrolysis of this compound through a coupled reaction with glutamate dehydrogenase (GLDH).[1]

Materials:

-

This compound solution

-

Leucine aminopeptidase (from human serum or other sources)

-

Triethanolamine buffer (pH 8.2)

-

Manganese chloride (MnCl₂)

-

α-Ketoglutarate

-

NADPH

-

Glutamate dehydrogenase (GLDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer, MnCl₂, α-ketoglutarate, NADPH, and GLDH.

-

Pre-incubation: Add the LAP-containing sample to the reaction mixture and pre-incubate to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the this compound solution.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NAD⁺ by GLDH in the presence of ammonia. The rate of NADPH consumption is directly proportional to the LAP activity.

Determination of Km and Vmax

Procedure:

-

Perform the chosen LAP activity assay using a range of this compound concentrations.

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

To determine Km and Vmax, linearize the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Hanes-Woolf plot ([S]/V₀ vs. [S]).

-

Calculate Km and Vmax from the intercepts and slope of the linear plot.

Signaling Pathways Involving Leucine Aminopeptidases

LAPs are not merely involved in general protein turnover; they also play specific roles in various signaling pathways, influencing cellular behavior in both health and disease.

LAP3 in Breast Cancer Metastasis

Leucine aminopeptidase 3 (LAP3) has been implicated in promoting the migration and invasion of breast cancer cells. Its overexpression is associated with a more aggressive phenotype. The proposed signaling pathway involves the upregulation of fascin, an actin-bundling protein, and matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix, a critical step in metastasis.[3][4]

Caption: LAP3 signaling pathway in breast cancer metastasis.

LAP-A in Plant Defense (Jasmonate Signaling)

In plants, such as tomato, Leucine Aminopeptidase-A (LAP-A) is involved in the defense response against herbivores, acting downstream of the plant hormone jasmonic acid (JA). Wounding or herbivore attack triggers the synthesis of JA, which then leads to the accumulation of defense-related proteins. LAP-A is thought to be involved in the processing of signaling peptides or the turnover of proteins to release amino acids for the synthesis of defense compounds.[5][6][7][8][9]

Caption: Role of LAP-A in the jasmonate-mediated plant defense pathway.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of leucine aminopeptidase with this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. LAP3 contributes to IFN-γ-induced arginine depletion and malignant transformation of bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 7. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine. This document collates critical physicochemical data, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways, designed to support research and development efforts.

Core Physicochemical Properties

This compound is the hydrochloride salt of leucinamide, presenting as a white to off-white crystalline solid.[1][2][3] As a derivative of L-leucine, it is utilized in biochemical research and peptide synthesis.[4] The hydrochloride form enhances its stability and solubility. It is known to be hygroscopic.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 10466-61-2 | [3][4][5] |

| Molecular Formula | C₆H₁₄N₂O · HCl | [2][3][5] |

| Molecular Weight | 166.65 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 216 - 256 °C (range from various sources) | [1][2][4] |

| Solubility | Soluble in DMSO.[7] Described as having "very faint turbidity in Water".[8] The hydrochloride salt form is intended to enhance aqueous solubility.[9] | |

| Optical Rotation | [α]²⁴D: +12.0° (c=0.50, methanol) | [4] |

| [α]²⁵D: +10° (c=5, H₂O) | ||

| [α]²⁰D: +9.8° (c=5, H₂O) | [10] |

Spectral Data Summary

Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Summary of Spectral Data

| Technique | Data Summary | Source(s) |

| ¹H NMR | (DMSO-d₆) δ 8.29 (br s, 3H), 7.96 (s, 1H), 7.48 (s, 1H), 3.66 (m, 1H), 1.67 (m, 1H), 1.56 (m, 2H), 0.92 (d, J=3Hz, 3H), 0.90 (d, J=3Hz, 3H) | [4] |

| ¹³C NMR | Data for the DL-racemic form (CAS 10466-60-1) is available and can serve as a reference. Key shifts are expected for the carbonyl, alpha-carbon, and side-chain carbons. | [11] |

| IR Spectroscopy | Characteristic peaks corresponding to N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups are expected. | [11][12] |

| Mass Spectrometry | The molecular ion peak [M]+ for the free base (C₆H₁₄N₂O) would be approximately 130.11 m/z. | [13] |

Experimental Protocols

Synthesis of L-Leucinamide Hydrochloride

This protocol is an improved version of a previously published method for the synthesis of L-Leucinamide hydrochloride from L-leucine methyl ester hydrochloride.[4]

Materials:

-

L-leucine methyl ester hydrochloride

-

Methanol (MeOH)

-

7N Ammonia in Methanol

-

1,4-Dioxane

-

4N HCl in 1,4-Dioxane

-

Isopropanol

-

Glass pressure tube

-

Rotary evaporator

-

Sonicator

Procedure:

-

Add L-leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL) to a glass pressure tube.

-

Add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol).

-

Seal the pressure tube and heat to 50°C for 48 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.

-

Suspend the crude product in 1,4-dioxane (10 mL).

-

Convert the free base to its hydrochloride salt by adding a 4N HCl solution in 1,4-dioxane (1.7 mL, 6.8 mmol). Use sonication to facilitate mixing.

-

Remove the solvent and excess HCl using a rotary evaporator. Add an additional 10 mL of 1,4-dioxane during this process to aid in the removal of excess HCl.

-

Purify the final product by recrystallization from hot isopropanol. Allow the crystals to form slowly at room temperature.

-

Isolate the recrystallized solid and place it under high vacuum to remove any residual solvent. The expected yield is approximately 60%.

References

- 1. scispace.com [scispace.com]

- 2. Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway | Semantic Scholar [semanticscholar.org]

- 3. [PDF] Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. | Semantic Scholar [semanticscholar.org]

- 4. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Leucinamide hydrochloride(10466-61-2) IR Spectrum [m.chemicalbook.com]

- 11. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Purification of L-Leucinamide Hydrochloride for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis, purification, and characterization of L-Leucinamide hydrochloride, a crucial reagent in various biochemical and pharmaceutical research areas. As a derivative of the essential amino acid L-Leucine, it serves as a nutrient signal to stimulate protein synthesis and is explored as a potential elicitor of insulin secretion.[1][2] Ensuring high purity of this compound is paramount for obtaining reliable and reproducible experimental results.

Synthesis Pathway Overview

The most common and efficient laboratory-scale synthesis of L-Leucinamide hydrochloride begins with the ammonolysis of an L-Leucine ester, typically the methyl ester hydrochloride. This process involves two main stages: the formation of the free L-Leucinamide and its subsequent conversion to the stable hydrochloride salt.

References

An In-depth Technical Guide to the Chemical Stability and Storage of Leucinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Leucinamide hydrochloride. The information presented herein is essential for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings.

Chemical Profile and General Stability

This compound is the hydrochloride salt of leucinamide, an amino acid derivative. Its chemical structure, possessing a primary amide and a primary amine hydrochloride, dictates its stability profile. Generally, this compound is a white to off-white crystalline powder.

Safety Data Sheets (SDS) consistently state that this compound is stable under recommended storage conditions . It is noted to be hygroscopic , meaning it readily absorbs moisture from the atmosphere. Therefore, protection from humidity is a critical aspect of its storage.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| Appearance | White to off-white powder |

| Hygroscopicity | Hygroscopic |

Recommended Storage and Handling Conditions

To maintain the chemical integrity and purity of this compound, the following storage and handling conditions are recommended. These conditions are a synthesis of information from multiple supplier safety data sheets.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration at 2-8°C is commonly advised. Some sources recommend storage at temperatures not exceeding 5°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place . Storage under an inert gas (e.g., argon) can provide additional protection. | To protect from atmospheric moisture due to its hygroscopic nature and from oxidation. |

| Light | Store in a dark place, protected from light. | To prevent potential photodegradation. |

| Container | Use a tightly sealed, appropriate container. | To prevent exposure to air and moisture. |

Handling:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

Hydrolytic Degradation

The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the amide bond can be cleaved to yield Leucine and ammonium chloride.

-

Base-Catalyzed Hydrolysis : Under basic conditions, the amide can be hydrolyzed to form the salt of Leucine and ammonia.

The primary amine is generally stable to hydrolysis.

A logical workflow for investigating hydrolytic degradation is as follows:

Oxidative Degradation

Both the primary amine and the amide group can be susceptible to oxidation.

-

Oxidation of the Primary Amine : The primary amine can be oxidized, potentially leading to the formation of imines, oximes, or further degradation products.

-

Oxidation of the Amide : While generally less reactive than amines, amides can undergo oxidation, though this typically requires strong oxidizing conditions.

Strong oxidizing agents should be avoided during storage and handling.

Thermal Degradation

Exposure to high temperatures can lead to decomposition. Hazardous decomposition products upon combustion include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas

Photodegradation

As a precautionary measure, this compound should be protected from light. Although specific studies on its photostability are not available, many organic molecules, particularly those with heteroatoms, can be susceptible to degradation upon exposure to UV or visible light.

The potential degradation pathways are summarized in the following diagram:

Experimental Protocols for Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation profile of this compound, forced degradation studies are essential. The following are detailed, generalized protocols based on ICH guidelines that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A typical workflow for a forced degradation study is as follows:

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydro-alcoholic mixture) at a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration with the solvent.

-

Analyze the samples using a suitable analytical method.

-

If no degradation is observed, increase the acid concentration, temperature, or duration.

Base Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Store the solution at room temperature for a defined period (e.g., 8 hours).

-

Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration.

-

Analyze the samples.

-

If degradation is too rapid, use milder conditions (e.g., lower temperature or base concentration).

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Periodically withdraw samples and analyze.

-

If necessary, adjust the concentration of hydrogen peroxide or the temperature.

Thermal Degradation

-

Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Also, expose a solution of the compound to the same thermal stress.

-

At various time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Photolytic Degradation

-

Expose the solid powder and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples at appropriate time intervals.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the intact drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

The development of such a method typically involves:

-

Column and Mobile Phase Screening : To achieve optimal separation of the parent compound and its degradation products generated during forced degradation studies.

-

Method Validation : The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions of low temperature, low humidity, and protection from light. Its primary degradation pathways are likely to involve hydrolysis of the amide bond and oxidation of the primary amine. For researchers and drug development professionals, it is imperative to adhere to the recommended storage conditions to ensure the quality and reliability of the compound. Furthermore, the implementation of forced degradation studies is a critical step in developing robust formulations and analytical methods. The protocols and inferred pathways described in this guide provide a solid framework for the systematic evaluation of the stability of this compound.

Navigating the Solubility Landscape of Leucinamide Hydrochloride: A Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining the Solubility of Leucinamide Hydrochloride in Various Buffer Systems.

[City, State] – [Date] – This technical guide addresses a critical knowledge gap in the physicochemical characterization of this compound, a derivative of the essential amino acid Leucine. Despite its relevance in pharmaceutical research, publicly available quantitative data on its solubility in common buffer systems is scarce. This document provides a comprehensive framework, including detailed experimental protocols and theoretical considerations, to empower researchers to determine the solubility profile of this compound, a crucial parameter for drug development and formulation.

While the hydrochloride salt form of Leucinamide is intended to enhance aqueous solubility, precise quantitative measurements across a physiologically relevant pH range are essential for predictive modeling and formulation design[1][2]. This guide outlines the standardized methodologies to generate this vital data.

Quantitative Solubility Data: An Experimental Overview

At present, specific quantitative solubility data for this compound in standard buffer systems such as phosphate, acetate, and Tris is not widely available in published literature[3][4]. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Buffer Systems at 37 °C

| Buffer System (Concentration) | pH | Mean Solubility (mg/mL) | Standard Deviation |

| Phosphate Buffer (50 mM) | 6.8 | Data to be determined | Data to be determined |

| Phosphate Buffer (50 mM) | 7.4 | Data to be determined | Data to be determined |

| Acetate Buffer (50 mM) | 4.5 | Data to be determined | Data to be determined |

| Acetate Buffer (50 mM) | 5.0 | Data to be determined | Data to be determined |

| Tris Buffer (50 mM) | 7.4 | Data to be determined | Data to be determined |

| Tris Buffer (50 mM) | 8.0 | Data to be determined | Data to be determined |

Table 2: pH-Dependent Aqueous Solubility Profile of this compound at 37 °C

| pH | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 (Simulated Gastric Fluid, SGF) | Data to be determined | Data to be determined |

| 4.5 | Data to be determined | Data to be determined |

| 6.8 (Simulated Intestinal Fluid, SIF) | Data to be determined | Data to be determined |

| 7.4 | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols are based on established methodologies for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the Biopharmaceutics Classification System (BCS).

Preparation of Buffer Solutions

Standard buffer solutions (e.g., phosphate, acetate, Tris) should be prepared according to pharmacopeial standards or established laboratory procedures. The pH of each buffer should be accurately adjusted at the experimental temperature (typically 37 ± 1 °C) using a calibrated pH meter.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Addition of Media: Add a precise volume of the desired pre-heated (37 °C) buffer solution to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator at 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to allow the excess solid to sediment. Subsequently, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a suitable low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.

-

Replicates: A minimum of three replicate determinations at each pH condition is recommended.

Analytical Method Validation

The analytical method used for quantification (e.g., HPLC) must be validated to ensure accuracy, precision, linearity, and specificity for this compound in the presence of buffer components.

Visualizing the Process and Theory

To aid in the understanding of the experimental workflow and the underlying principles of pH-dependent solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

This compound, being the salt of a primary amine, is expected to exhibit pH-dependent solubility. The primary amine group will be protonated at acidic pH, leading to higher solubility. As the pH increases towards and beyond the pKa of the amino group, the uncharged, less soluble free base form will predominate.

Caption: Theoretical relationship between pH, pKa, and the solubility of this compound.

Conclusion

The determination of the solubility of this compound in various buffer systems is a fundamental step in its development as a potential therapeutic agent. This technical guide provides the necessary protocols and theoretical framework for researchers to generate reliable and reproducible solubility data. The resulting data will be invaluable for understanding its biopharmaceutical properties and for the rational design of dosage forms with optimal delivery characteristics.

References

- 1. lookchem.com [lookchem.com]

- 2. Factory Sells Hot Sale High Quality High Purity 75158-12-2 In Stock In Bulk Supply Reliable Good Supplier/Producer In China, Low Price [sdhanjiang.com]

- 3. L-Leucinamide hydrochloride - Safety Data Sheet [chemicalbook.com]

- 4. L-Leucinamide hydrochloride | 10466-61-2 [chemicalbook.com]

Spectroscopic Profile of Leucinamide Hydrochloride: A Technical Guide

Introduction

Leucinamide hydrochloride, the hydrochloride salt of the naturally occurring amino acid amide, leucinamide, is a compound of interest in biochemical and pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its application in various scientific domains. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a crucial reference for researchers, scientists, and drug development professionals engaged in the study and utilization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the different proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.40 | br s | 3 | -NH₃⁺ |

| ~8.16 | br s | 1 | -CONH₂ (one proton) |

| ~7.53 | br s | 1 | -CONH₂ (one proton) |

| ~3.71 | t | 1 | α-CH |

| ~1.70 | m | 1 | γ-CH |

| ~1.59 | m | 2 | β-CH₂ |

| ~0.91 | d | 6 | δ-CH₃ |

br s = broad singlet, t = triplet, m = multiplet, d = doublet Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The broadness of the amine and amide proton signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Amide) |

| ~52 | α-CH |

| ~40 | β-CH₂ |

| ~24 | γ-CH |

| ~22 | δ-CH₃ |

| ~21 | δ'-CH₃ |

Note: The chemical shifts are estimated based on typical values for amino acid hydrochlorides. The spectrum is typically proton-decoupled.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its amide, amine, and alkyl functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (Amide and Ammonium) |

| ~3000-2800 | Medium | C-H stretching (Alkyl) |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| ~1550 | Medium | N-H bending (Ammonium) |

| ~1470 | Medium | C-H bending (Alkyl) |

Note: The spectrum is typically recorded as a KBr or KCl pellet.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the standard procedures for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and vortex or sonicate until the sample is completely dissolved.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr/KCl Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium chloride (KCl) powder using an agate mortar and pestle. Note: KCl is preferred over KBr for hydrochloride salts to avoid halogen exchange.

-

Place the finely ground mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters (for a standard FT-IR spectrometer):

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the pure KBr/KCl pellet should be recorded and subtracted from the sample spectrum.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its spectroscopic signals.

Leucinamide Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising L-Leucine Derivative

Leucinamide hydrochloride, a derivative of the essential amino acid L-Leucine, is emerging as a molecule of significant interest within the scientific community, particularly in the realms of metabolic research and drug discovery. Its structural similarity to L-Leucine, a known activator of key metabolic signaling pathways, positions it as a valuable tool for investigating cellular nutrient sensing and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

This compound is the hydrochloride salt of Leucinamide, the amide derivative of L-Leucine. The presence of the hydrochloride group enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental designs.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅ClN₂O | [1][] |

| Molecular Weight | 166.65 g/mol | [1][] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 254-256 °C | [4] |

| Optical Activity | [α]²⁵/D +10° (c = 5 in H₂O) | [4] |

| Solubility | Soluble in water | [5] |

| Purity | Typically >98% | [6] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of this compound.

Synthesis of this compound

This compound can be synthesized from its parent amino acid, L-Leucine, through a multi-step process. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound from L-Leucine

Objective: To synthesize this compound from L-Leucine.

Materials:

-

L-Leucine

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Ammonia (7N solution in methanol)

-

Dioxane

-

Hydrochloric acid (4N in dioxane)

-

Isopropanol

-

Diethyl ether

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

pH indicator paper

Procedure:

-

Esterification of L-Leucine:

-

Suspend L-Leucine in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while stirring.

-

After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain L-Leucine methyl ester hydrochloride.

-

-

Amidation of L-Leucine methyl ester:

-

Dissolve the L-Leucine methyl ester hydrochloride in a 7N solution of ammonia in methanol.

-

Stir the solution at room temperature in a sealed vessel for 48-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure to yield crude Leucinamide.

-

-

Formation of Hydrochloride Salt and Purification:

-

Dissolve the crude Leucinamide in a minimal amount of dioxane.

-

Add a 4N solution of hydrochloric acid in dioxane dropwise until the solution is acidic (test with pH paper).

-

A precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from hot isopropanol to obtain pure this compound.

-

Dry the purified crystals under vacuum.

-

Expected Yield: 50-70%

Characterization: The final product should be characterized by determining its melting point, optical rotation, and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its relationship with L-Leucine and its influence on metabolic signaling pathways.

Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory properties. Research in animal models has shown its ability to reduce inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Saline solution (0.9% NaCl)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Control group (vehicle - saline)

-

Positive control group (e.g., Indomethacin, 10 mg/kg)

-

Test groups (this compound at various doses, e.g., 25, 50, 100 mg/kg)

-

-

Administer the vehicle, positive control, or test compound orally via gavage one hour before the induction of inflammation.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Insulin Secretagogue Activity

As a derivative of L-Leucine, a known insulin secretagogue, this compound is also investigated for its potential to stimulate insulin secretion from pancreatic β-cells. This property makes it a compound of interest for the development of novel anti-diabetic therapies.

Experimental Protocol: In Vitro Insulin Secretion from Pancreatic Islets

Objective: To assess the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated rodent or human pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

-

This compound (various concentrations)

-

Positive control (e.g., Glibenclamide)

-

Insulin ELISA kit

-

Multi-well culture plates

-

CO₂ incubator

Procedure:

-

Islet Culture and Preparation:

-

Culture isolated islets overnight in a CO₂ incubator.

-

Hand-pick islets of similar size for the experiment.

-

-

Pre-incubation:

-

Wash the islets with KRB buffer containing 2.8 mM glucose.

-

Pre-incubate the islets in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

-

Stimulation:

-

Divide the islets into different treatment groups in a multi-well plate:

-

Basal (2.8 mM glucose)

-

Stimulated (16.7 mM glucose)

-

Positive control (e.g., 1 µM Glibenclamide in 2.8 mM glucose)

-

Test groups (various concentrations of this compound in 2.8 mM and 16.7 mM glucose)

-

-

Incubate the islets for 1-2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Normalization and Analysis:

-

The amount of secreted insulin can be normalized to the total insulin content of the islets or the number of islets per well.

-

Analyze the data statistically to determine the significance of the observed effects.

-

Leucine-Sensing and mTORC1 Signaling Pathway

L-Leucine is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucinamide, as a close structural analog, is expected to interact with this pathway. The activation of mTORC1 by leucine is a complex process involving its sensing by leucyl-tRNA synthetase (LRS) which then acts as a GTPase-activating protein (GAP) for the RagD GTPase, leading to the translocation of mTORC1 to the lysosomal surface where it is activated.

Figure 1: Leucine/Leucinamide-Mediated mTORC1 Signaling Pathway. This diagram illustrates the proposed mechanism by which L-Leucine and its derivatives like Leucinamide activate the mTORC1 signaling cascade, leading to the promotion of protein synthesis and cell growth.

This compound in Drug Discovery

The unique biological activities of this compound make it a valuable lead compound in drug discovery programs, particularly for metabolic and inflammatory diseases. A typical workflow for the discovery and development of a drug candidate based on a leucinamide scaffold is depicted below.

Figure 2: Drug Discovery Workflow for a Leucinamide-Based Therapeutic. This flowchart outlines the major stages involved in the discovery and development of a drug candidate, starting from a lead compound like this compound.

Conclusion

This compound represents a compelling molecule for researchers and drug development professionals. Its well-defined physicochemical properties and synthesis protocols, combined with its promising biological activities as an anti-inflammatory agent and a potential insulin secretagogue, underscore its significance. The ability to modulate the evolutionarily conserved mTORC1 signaling pathway further highlights its importance as a research tool. The experimental protocols and workflows provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. As research continues, this L-Leucine derivative may pave the way for novel treatments for a range of metabolic and inflammatory disorders.

References

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. youtube.com [youtube.com]

- 6. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

Leucinamide Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, the hydrochloride salt of the amino acid amide derivative of L-leucine, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, putative mechanisms of action, and methodologies for its investigation. While research is in its early stages, existing evidence points towards anti-inflammatory properties and suggests avenues for exploration in metabolic diseases and oncology. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a therapeutic agent.

Introduction

This compound is a small molecule derivative of the essential branched-chain amino acid, L-leucine. As a derivative of a crucial signaling amino acid, this compound is positioned at the intersection of metabolic and cellular stress pathways. Leucine itself is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and a negative regulator of autophagy. The therapeutic potential of targeting these pathways has been extensively explored in various diseases, including cancer and metabolic disorders. This guide will delve into the current understanding of this compound's therapeutic applications, with a focus on its anti-inflammatory effects and its potential as a lysosomotropic agent and modulator of autophagy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-Leucinamide hydrochloride is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 10466-61-2 | |

| Molecular Formula | C6H15ClN2O | |

| Molecular Weight | 166.65 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 254-256 °C | |

| Solubility | Soluble in water | |

| Optical Rotation | +9° to +11° (c=1, H2O) |

Potential Therapeutic Applications

Anti-inflammatory Activity

The most well-documented therapeutic application of this compound is its anti-inflammatory activity. An early study demonstrated its efficacy in several rat models of inflammation.

Key Findings:

-

Attenuation of Phlogistic Response: this compound was shown to reduce the inflammatory response induced by formaldehyde and nystatin injections in the rat paw.

-

Reduction of Granulation Tissue: In a granuloma pouch model, chronic administration of the compound led to a significant decrease in both the volume of exudate and the weight of granulation tissue.

-

Favorable Safety Profile: Notably, unlike the comparator drug phenylbutazone, this compound did not induce gastric ulcers at effective anti-inflammatory doses, suggesting a potentially better gastrointestinal safety profile.

At present, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the anti-inflammatory effects of this compound.

Potential as an Insulin Secretagogue

L-Leucinamide Hydrochloride has been suggested as a potential elicitor of insulin secretion in rats. This effect is likely linked to the metabolic pathways of its parent amino acid, L-leucine, which is a known stimulator of insulin release from pancreatic β-cells. However, detailed studies quantifying this effect and elucidating the precise mechanism for the hydrochloride salt are not yet available in the public domain.

Putative Anti-cancer Activity

While direct evidence for the anti-cancer activity of this compound is currently limited, its potential in this area can be inferred from its putative mechanisms of action, namely its lysosomotropic nature and its potential to modulate autophagy. Lysosomotropic agents can induce lysosomal membrane permeabilization, leading to cell death, a strategy being explored for cancer therapy. Furthermore, the modulation of autophagy has complex, context-dependent roles in cancer, and targeting this process is a validated therapeutic strategy. Further research is required to evaluate the efficacy of this compound in various cancer cell lines and in vivo tumor models.

Mechanism of Action

The precise molecular mechanisms underlying the therapeutic effects of this compound are not yet fully elucidated. However, based on its chemical nature and the activities of related compounds, two primary putative mechanisms can be proposed: its role as a lysosomotropic agent and its influence on the mTOR and autophagy signaling pathways.

Lysosomotropic Properties

This compound, as a lipophilic weak base, is predicted to exhibit lysosomotropic properties. Such compounds can freely cross cellular membranes in their neutral state and, upon entering the acidic environment of the lysosome, become protonated and trapped. This accumulation can lead to lysosomal swelling, dysfunction, and potentially, the release of lysosomal enzymes into the cytoplasm, triggering cell death pathways.

Methodological & Application

Application Notes and Protocols for In Vitro Leucinamide Hydrochloride Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinamide hydrochloride is a widely utilized substrate for the in vitro determination of aminopeptidase activity, particularly that of Leucine Aminopeptidase (LAP). LAPs are exopeptidases that catalyze the hydrolysis of N-terminal amino acids from peptides and proteins, playing crucial roles in protein degradation, maturation, and signaling.[1] In plants, LAPs are implicated in defense and wound signaling pathways, often acting downstream of jasmonic acid.[2][3] In mammals, these enzymes are involved in processes such as peptide processing for MHC I antigen presentation and the regulation of bioactive peptides like oxytocin and vasopressin.[4][5]

This document provides detailed protocols for two common in vitro assay methods for measuring LAP activity using this compound: a direct spectrophotometric assay and a more sensitive coupled-enzyme assay. It also includes a summary of key quantitative data and visual diagrams of the experimental workflows and a relevant signaling pathway.

Data Presentation

A summary of quantitative data for Leucine Aminopeptidase activity using leucinamide as a substrate is presented below. These values can vary depending on the enzyme source, purity, and specific assay conditions.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Apparent Km for L-leucinamide | 0.7 mmol/L | Human Serum | pH not specified, 37°C | |

| Optimal pH | 8.5 | Swine Kidney | 25°C | |

| 9.0 | Burkholderia pseudomallei | 50°C | [6] | |

| Optimal Temperature | 50°C | Burkholderia pseudomallei | pH 9.0 | [6] |

| 60°C | Tomato, E. coli, Swine | pH 8.0 | [3] | |

| Activators | Mn2+, Mg2+ | General | - | [3][7] |

| Inhibitors | Amastatin, EDTA, 1,10-phenanthroline | General | - | [6][7] |

Experimental Protocols

Two primary methods for assaying Leucine Aminopeptidase activity with this compound are detailed below.

Protocol 1: Direct Spectrophotometric Assay